molecular formula C10H6O4 B7750087 6-Hydroxy-4-oxochromene-3-carbaldehyde CAS No. 69155-75-5

6-Hydroxy-4-oxochromene-3-carbaldehyde

Cat. No.: B7750087
CAS No.: 69155-75-5
M. Wt: 190.15 g/mol
InChI Key: RWGCZTRGOSQEQE-UHFFFAOYSA-N
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Description

6-Hydroxy-4-oxochromene-3-carbaldehyde (CAS 69155-75-5) is a chemical intermediate with the molecular formula C10H6O4 and an average mass of 190.15 g/mol . This compound is part of the chromone family, a privileged scaffold in medicinal chemistry known for its diverse biological properties . Chromone derivatives are recognized for their antifungal, antibacterial, anticancer, and anti-HIV activities, making them a desirable material for drug discovery . Recent in silico investigations highlight the significant potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents . These derivatives have been studied as potent inhibitors of insulin-degrading enzyme (IDE), a key zinc-metalloprotease responsible for regulating circulating insulin . One study found that a specific derivative exhibited a strong binding affinity for IDE, outperforming reference standards, suggesting these compounds are promising candidates for developing new therapeutics for Type 2 Diabetes . The 3-formyl chromone structure is a versatile precursor for synthesizing various heterocycles due to its multiple electron-deficient sites, which are susceptible to attack by nucleophilic agents . The formyl group at the C-3 position is highly reactive, allowing for further chemical modifications to create a wide array of derivatives for structure-activity relationship (SAR) studies . This product is intended for use as a research chemical and building block in organic synthesis and drug discovery efforts. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-hydroxy-4-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-4-6-5-14-9-2-1-7(12)3-8(9)10(6)13/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGCZTRGOSQEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C(=CO2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352736
Record name 6-hydroxy-4-oxochromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69155-75-5
Record name 6-hydroxy-4-oxochromene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Oxochromene Intermediate

The 4-oxochromene core is typically prepared via Pechmann condensation, utilizing resorcinol derivatives and β-keto esters. For example, reacting 2,4-dihydroxyacetophenone with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C yields 6-hydroxy-4-chromenone. The reaction proceeds via electrophilic substitution, with the acid catalyst promoting cyclodehydration.

Key parameters for optimization :

  • Temperature : Maintaining temperatures below 10°C minimizes side reactions such as demethylation of the hydroxyl group.

  • Catalyst stoichiometry : A 1:1.2 molar ratio of resorcinol derivative to β-keto ester maximizes ring closure efficiency (yield: 82%).

Regioselective Formylation at Position 3

The 6-hydroxy-4-chromenone intermediate undergoes formylation using phosphoryl chloride (POCl₃) in dimethylformamide (DMF). The reaction mechanism involves in situ generation of the Vilsmeier reagent (Cl–POCl₂–DMF complex), which electrophilically substitutes the hydrogen at position 3.

Optimized conditions :

  • Reagent ratios : A 1:2.5 molar ratio of 6-hydroxy-4-chromenone to POCl₃ ensures complete conversion (yield: 75%).

  • Temperature gradient : Initial activation at 0°C followed by gradual heating to 50°C prevents aldehyde oxidation.

  • Solvent system : Anhydrous DMF suppresses hydrolysis of the intermediate iminium salt.

Table 1: Vilsmeier-Haack Formylation Optimization

ParameterOptimal ValueYield (%)Purity (%)
POCl₃ Equivalents2.57598
Reaction Temperature0°C → 50°C6895
DMF Volume (mL/g)107297

Alternative Formylation Strategies

Gattermann–Koch Reaction

Though less common, the Gattermann–Koch reaction introduces formyl groups via CO and HCl under AlCl₃ catalysis. Applied to 6-hydroxy-4-chromenone, this method achieves moderate yields (55%) but requires high-pressure equipment.

Critical considerations :

  • Gas handling : CO flow rate of 20 mL/min ensures consistent reagent availability.

  • Catalyst recycling : AlCl₃ can be recovered post-reaction via aqueous extraction (85% recovery rate).

Hydroxylation and Oxidation State Management

Introducing the 6-hydroxy group demands precise control to avoid over-oxidation. Two primary strategies exist:

Directed Ortho-Metalation (DoM)

Lithiation of 4-oxochromene-3-carbaldehyde using LDA (lithium diisopropylamide) at −78°C, followed by quenching with trimethylborate and oxidative workup (H₂O₂), installs the hydroxyl group at position 6.

Optimization data :

  • Lithiation time : 2 hours (yield: 58%).

  • Oxidant concentration : 30% H₂O₂ (prevents aldehyde degradation).

Electrophilic Hydroxylation

Treating 4-oxochromene-3-carbaldehyde with hydroxylamine-O-sulfonic acid in acetic acid introduces the hydroxyl group via electrophilic aromatic substitution.

Limitations :

  • Positional selectivity : Competing substitution at position 8 reduces yield (45%).

  • Byproduct formation : N-Sulfonation byproducts necessitate alkaline washes.

Industrial-Scale Production Considerations

Scaling laboratory methods to industrial volumes introduces challenges in heat dissipation and mixing efficiency. The patent literature highlights solutions from analogous syntheses:

Continuous Flow Reactors

  • Residence time : 15 minutes at 120°C ensures complete formylation.

  • Advantages : Eliminates hot spots observed in batch reactors (cf.).

Catalyst Recovery Systems

  • AlCl₃ recycling : Acidic aqueous extraction recovers 90% of Lewis acid catalysts.

  • Economic impact : Reduces raw material costs by 22%.

Table 2: Scalability Metrics for Vilsmeier-Haack Process

MetricLaboratory ScalePilot Plant (50 L)
Yield (%)7568
Purity (%)9894
Batch Time (hours)86

Purity Enhancement and Analytical Validation

Recrystallization Techniques

  • Solvent selection : Methanol/water (4:1) removes residual HMTA or POCl₃ byproducts.

  • Crystal morphology : Needle-like crystals facilitate filtration (95% recovery).

Chromatographic Methods

  • Stationary phase : C18 reverse-phase silica resolves aldehyde derivatives from hydroxylated analogs.

  • Mobile phase : Acetonitrile/0.1% formic acid (gradient elution) .

Chemical Reactions Analysis

6-Hydroxy-4-oxochromene-3-carbaldehyde undergoes various types of chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 6-hydroxy-4-oxochromene-3-carboxylic acid, while reduction of the carbonyl group produces 6-hydroxy-4-hydroxychromene-3-carbaldehyde.

Scientific Research Applications

6-Hydroxy-4-oxochromene-3-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-oxochromene-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Methyl Substitution : The 6-methyl derivative exhibits triclinic packing dominated by π-π interactions and weak hydrogen bonds, enhancing stability .
  • Halogen Substitution : Chloro and bromo groups introduce halogen bonding (e.g., Cl···O interactions at ~3.3 Å), which stabilizes crystal lattices and may enhance thermal stability .
  • Hydroxy vs.

Key Observations :

  • Methyl vs. Halogen : The 6-methyl derivative achieves the highest yield (94%), likely due to steric and electronic compatibility in aldol condensation reactions .
  • Bromo Substitution : Lower yields (76.9%) may reflect challenges in handling brominated intermediates .
  • Spectral Trends : The formyl proton (CHO) resonates at ~δ 10.3–10.35 in all derivatives. Methoxy groups show distinct δ 3.90 ppm singlets, while bromo substituents downfield-shift aromatic protons .

Biological Activity

6-Hydroxy-4-oxochromene-3-carbaldehyde, a compound belonging to the chromone family, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a chromone backbone with a hydroxyl group at position 6 and an aldehyde group at position 3. This structural configuration is significant as it contributes to the compound's reactivity and biological efficacy.

Biological Activities

The biological activities of this compound have been investigated across various studies, revealing multiple pharmacological effects:

Antihistaminic Activity

A study conducted by Gajbhiye et al. (2008) evaluated a series of chromone derivatives, including this compound, for their antihistaminic properties. The compound demonstrated significant inhibition of histamine-induced contractions in isolated guinea pig ileum, indicating its potential use in treating allergic reactions and asthma .

Table 1: Antihistaminic Activity of Chromone Derivatives

Compound% Inhibition at 50 μmol
This compound49.3%
Standard Drug (Aminophylline)43.34%

Antidiabetic Potential

Recent research has explored the potential of chromone derivatives as anti-diabetic agents. In silico studies indicated that this compound may act as an aldehyde oxidase inhibitor, which is relevant for managing diabetes by enhancing insulin sensitivity and reducing oxidative stress .

Anti-inflammatory Effects

Chromones are known for their anti-inflammatory properties. Studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Histamine Receptor Blockade : The compound's structural features allow it to interact with histamine receptors, thereby inhibiting histamine-induced physiological responses.
  • Oxidative Stress Reduction : By acting as an aldehyde oxidase inhibitor, it may reduce oxidative stress markers in diabetic models.
  • COX Inhibition : The anti-inflammatory effects are likely mediated through COX inhibition, leading to decreased production of pro-inflammatory mediators.

Case Studies

Several case studies have highlighted the therapeutic potential of chromone derivatives:

  • Asthma Management : In a controlled study involving guinea pigs, compounds similar to this compound showed protective effects against histamine-induced bronchoconstriction, suggesting their utility in asthma management .
  • Diabetes Research : Computational studies have demonstrated that derivatives of chromones can bind effectively to target proteins involved in glucose metabolism, indicating their potential role in diabetes therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-hydroxy-4-oxochromene-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • One-pot synthesis : Use malononitrile or cyanoacetate derivatives with aldehydes under acidic conditions (e.g., glacial acetic acid) to form the chromene core. Yields >80% are reported with microwave-assisted heating .
  • Condensation reactions : React 4-hydroxycoumarin with hexamethylenetetramine in acidic media, followed by crystallization. This method emphasizes purity control via recrystallization in ethanol .
  • Key variables : Catalyst choice (e.g., Fe₃O₄@TiO₂ nanocomposites for greener synthesis) and solvent polarity significantly affect reaction efficiency .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹), carbonyl (1680–1720 cm⁻¹), and aldehyde (2700–2850 cm⁻¹) groups .
  • NMR analysis :
  • ¹H NMR : Aldehyde protons appear as a singlet at δ 9.8–10.2 ppm. Aromatic protons in the chromene ring show splitting patterns dependent on substituents .
  • ¹³C NMR : Carbonyl carbons (C-4 and C-3 aldehyde) resonate at δ 180–190 ppm and δ 190–200 ppm, respectively .
  • X-ray crystallography : Resolve tautomerism (e.g., keto-enol forms) and confirm planarity of the benzopyran-4-one ring system via π-π stacking interactions .

Q. What functional groups in this compound are most reactive for derivatization?

  • Reactive sites :

  • Aldehyde group : Undergoes nucleophilic addition (e.g., formation of thiosemicarbazones ) or Knoevenagel condensation with active methylene compounds .
  • Hydroxyl group : Participates in etherification or esterification. For example, methylation with dimethyl sulfate enhances lipophilicity for biological studies .
  • Chromene core : Electrophilic substitution (e.g., halogenation at C-6 or C-7) modifies electronic properties .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate interactions with enzyme targets (e.g., COX-2 for anti-inflammatory activity or topoisomerase II for anticancer effects) .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, CH₃) with antibacterial IC₅₀ values. Derivatives with electron-withdrawing groups at C-7 show enhanced activity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and stability under physiological conditions .

Q. What strategies address contradictions in reported biological data for chromene derivatives?

  • Case study : Discrepancies in antibacterial efficacy may arise from:

  • Solubility variations : Hydrophobic derivatives (e.g., 6-methyl analogs) show poor aqueous solubility, leading to false negatives in disk diffusion assays. Use DMSO as a co-solvent ≤1% (v/v) .
  • Tautomerism : The keto-enol equilibrium (observed in X-ray structures ) affects binding affinity. Standardize tautomeric forms via pH control during assays .
  • Assay specificity : Confirm target engagement using SPR (surface plasmon resonance) rather than indirect methods like broth dilution .

Q. How does polymorphism impact the physicochemical properties of this compound crystals?

  • Methodology :

  • PXRD : Identify polymorphic forms by comparing experimental vs. simulated patterns (e.g., monoclinic vs. orthorhombic systems) .
  • DSC/TGA : Monitor thermal stability; Form I melts at 215°C with 5% weight loss, while Form II decomposes at 195°C .
  • Solubility studies : Polymorphs with looser crystal packing (e.g., Form II) exhibit 2x higher solubility in PBS (pH 7.4) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-4-oxochromene-3-carbaldehyde
Reactant of Route 2
6-Hydroxy-4-oxochromene-3-carbaldehyde

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